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Introduction
Levovist®, a first-generation ultrasound contrast agent, is composed of galactose

microparticles with entrapped air microbubbles.[1] While its primary application is in diagnostic

imaging to enhance the visualization of blood flow, the interaction of Levovist particles with

cells at a microscopic level is of significant interest for therapeutic applications, including drug

and gene delivery. Understanding the cellular uptake mechanisms of these microparticles is

crucial for harnessing their full potential in targeted therapies. This technical guide provides a

comprehensive overview of the core mechanisms governing the cellular internalization of

Levovist particles, supported by experimental evidence and methodologies.

Core Cellular Uptake Mechanisms
The cellular uptake of Levovist particles is primarily governed by two distinct processes:

phagocytosis, particularly by specialized cells of the reticuloendothelial system, and

sonoporation, a phenomenon induced by the interaction of microbubbles with ultrasound.

Emerging evidence also points to the role of endocytic pathways, which can be stimulated by

ultrasound-mediated microbubble activity.
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Phagocytosis is a fundamental biological process for the uptake of particulate matter and is a

primary mechanism for the clearance of Levovist microbubbles from circulation. This process

is predominantly carried out by phagocytic cells, such as Kupffer cells in the liver.

Mechanism: In vitro and in vivo studies have demonstrated that Levovist microbubbles are

recognized and engulfed by Kupffer cells.[2] Upon internalization, the microbubbles are

enclosed within a phagosome. Phase contrast microscopy has shown that following

phagocytosis by cultured Kupffer cells, Levovist microbubbles gradually move towards the

nucleus.[2] Over a period of about 30 minutes, they decrease in size and eventually

disappear as the gas within the microbubbles diffuses out.[2] The composition of the

microbubble shell can significantly influence the rate of phagocytosis, with some lipid

compositions leading to uptake rates ranging from 0% to 99%.[3]

Significance: The phagocytic uptake of Levovist by Kupffer cells is the basis for liver-specific

contrast enhancement in ultrasound imaging.[2] For drug delivery applications, this inherent

targeting of the reticuloendothelial system can be exploited to deliver therapeutic agents to

the liver and spleen.

Sonoporation
Sonoporation refers to the temporary permeabilization of the cell membrane through the

application of ultrasound in the presence of microbubbles like Levovist. This mechanism is a

cornerstone of ultrasound-mediated drug and gene delivery.

Mechanism: When exposed to an ultrasound field, Levovist microbubbles undergo

volumetric oscillations.[4] These oscillations can lead to several effects near a cell

membrane:

Stable Cavitation: The microbubble oscillates without collapsing, inducing mechanical

stress and microstreaming in the surrounding fluid, which can transiently increase

membrane permeability.

Inertial Cavitation: The microbubble expands and violently collapses, generating shock

waves and microjets that can create transient pores in the cell membrane.[5][6] Studies

using high-speed cameras have shown that Levovist microbubbles can expand to over

ten times their initial diameter before collapsing.[5] Scanning electron microscopy has
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revealed the formation of small perforations at the site of bubble-cell interaction following

ultrasound exposure.[5]

Significance: Sonoporation allows for the direct entry of extracellular molecules, including

drugs and genes, into the cytoplasm, bypassing the endo-lysosomal pathway.[6] The

efficiency of sonoporation is influenced by ultrasound parameters (frequency, intensity, pulse

duration), microbubble concentration, and the proximity of the microbubble to the cell.[7][8]

Endocytosis
Beyond the direct pore formation by sonoporation, ultrasound-stimulated microbubbles can

also enhance cellular uptake through various endocytic pathways. This is often referred to as

Ultrasound-Targeted Microbubble Destruction (UTMD)-enhanced endocytosis.[9][10]

Mechanism: The mechanical stimulation from oscillating microbubbles can trigger cellular

responses that upregulate endocytic activity.[3]

Clathrin-Mediated Endocytosis (CME): Studies have shown that ultrasound microbubble

treatment can enhance the rate of CME.[11] This is evidenced by altered assembly of

clathrin-coated pits and increased internalization of transferrin, a marker for CME.[11]

UTMD has been observed to enhance clathrin expression and its accumulation at the

plasma membrane.[9][10]

Caveolin-Mediated Endocytosis: There is also evidence suggesting the involvement of

caveolin-mediated endocytosis in the uptake of molecules following low-power

sonography in the presence of microbubbles.[3]

Macropinocytosis: For larger molecules, macropinocytosis, a process of non-specific bulk

fluid uptake, may also be involved.[8][12]

Significance: The stimulation of endocytosis provides an additional, and potentially more

sustained, pathway for the cellular uptake of therapeutic agents compared to the transient

pores created by sonoporation.[9][10] This mechanism is particularly relevant for the delivery

of larger molecules and nanoparticles that may not efficiently pass through small

sonoporation pores.[7][8]

Quantitative Data on Cellular Uptake
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While specific quantitative data for Levovist particle uptake is not extensively available in a

consolidated format, data from studies on similar microbubbles provide valuable insights.
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Parameter Finding Cell Type/Model Reference

Phagocytosis Rate

Ranged from 0% to

99% depending on the

lipid composition of

the microbubble shell.

Kupffer cells [3]

Phagocytic Uptake of

Different Agents

Sonozoid and Optison

showed much greater

uptake (99%)

compared to Levovist

(47%) and SonoVue

(7.3%). Imavist

showed no uptake.

In vitro study [13]

Sonoporation Pore

Size

Estimated to be

around 110 ± 40 nm.
Not specified [12][14]

Molecule Size and

Uptake Pathway

FITC-labeled dextran

of 4.4 to 70 kDa can

enter cells through

sonopores, while

larger dextrans (>155

kDa) are primarily

taken up via

endocytosis after

sonoporation.

Not specified [8][12]

Gene Transfection

Efficiency

Low-intensity

ultrasound with

Optison (an albumin-

coated microbubble)

showed a 10-fold

increase in GFP-

expressing muscle

fibers, whereas no

significant increase

was observed with

Levovist.

Mouse quadriceps

muscle
[15]
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Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below

are outlines of key experimental protocols used to study the cellular uptake of microbubbles.

In Vitro Phagocytosis Assay
This protocol is designed to quantify the phagocytic uptake of Levovist particles by cultured

phagocytic cells.

Cell Culture:

Culture phagocytic cells, such as a macrophage cell line (e.g., J774A.1) or primary Kupffer

cells, in appropriate culture medium and conditions.

Seed cells in multi-well plates or on coverslips suitable for microscopy.

Levovist Preparation:

Reconstitute Levovist particles according to the manufacturer's instructions to a desired

concentration.

For visualization, Levovist particles can be fluorescently labeled, or a fluorescent cargo

can be co-incubated.

Incubation:

Add the Levovist suspension to the cultured cells.

Incubate for various time points (e.g., 30 min, 1h, 2h) at 37°C.

Washing:

After incubation, wash the cells multiple times with phosphate-buffered saline (PBS) to

remove non-internalized particles.

Analysis:
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Microscopy: Visualize the cells using phase-contrast or fluorescence microscopy to

observe internalized particles. Confocal microscopy can be used for 3D reconstruction to

confirm intracellular localization.

Flow Cytometry: For a quantitative analysis of the percentage of cells that have taken up

particles and the relative amount of uptake per cell, detach the cells and analyze them by

flow cytometry.

In Vitro Sonoporation and Endocytosis Assay
This protocol investigates the cellular uptake of a model drug or fluorescent marker facilitated

by ultrasound and Levovist.

Cell Culture:

Culture a chosen cell line (e.g., endothelial cells, cancer cells) on acoustically transparent

dishes or in specialized chambers.

Experimental Setup:

Position the cell culture dish in a water bath coupled to an ultrasound transducer.

Prepare a solution containing Levovist microbubbles and a fluorescent marker that

cannot readily cross the cell membrane (e.g., propidium iodide for membrane perforation,

or FITC-dextran of varying molecular weights to study pore size and endocytosis).

Ultrasound Exposure:

Add the Levovist and fluorescent marker solution to the cells.

Expose the cells to a defined ultrasound protocol (frequency, intensity, duty cycle,

duration).

Post-Exposure Incubation:

Incubate the cells for a specific period to allow for membrane resealing and endocytic

processes.
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To differentiate between sonoporation and endocytosis, experiments can be conducted at

4°C to inhibit endocytosis. Endocytosis inhibitors (e.g., chlorpromazine for clathrin-

mediated endocytosis, genistein for caveolin-mediated endocytosis) can also be used.

Analysis:

Fluorescence Microscopy: Quantify the uptake of the fluorescent marker by imaging the

cells and measuring the fluorescence intensity per cell.

Flow Cytometry: Provide a high-throughput quantification of cellular uptake.

Cell Viability Assay: Assess cell viability after treatment using assays such as MTT or

trypan blue exclusion to determine the safety of the ultrasound parameters.

Visualizations: Signaling Pathways and
Experimental Workflows
Sonoporation and Endocytosis Pathways
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Cellular Uptake Pathways of Levovist with Ultrasound
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Caption: Cellular uptake pathways of Levovist with ultrasound.
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Experimental Workflow for In Vitro Sonoporation Study

Workflow for In Vitro Sonoporation Assay
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Caption: Workflow for an in vitro sonoporation assay.

Phagocytosis Signaling Cascade (Simplified)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Cellular Uptake Mechanisms of Levovist Particles: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b238291#cellular-uptake-mechanisms-of-levovist-
particles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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